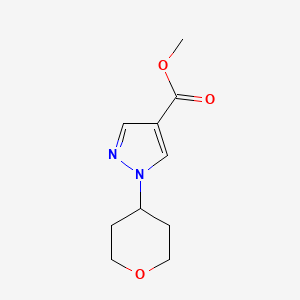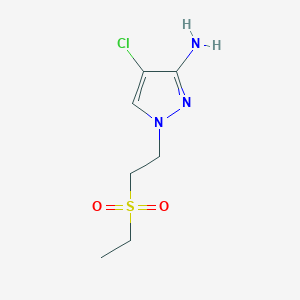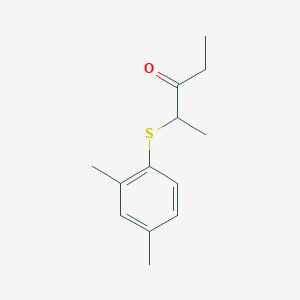
(2-Iodophenyl)(phenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenyl)(phenyl)sulfane is an organic compound with the molecular formula C12H9IS. It is characterized by the presence of an iodine atom and a phenyl group attached to a sulfane moiety. This compound is of interest in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Iodophenyl)(phenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with phenylsulfenyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophenols.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted phenyl sulfides.
Wissenschaftliche Forschungsanwendungen
(2-Iodophenyl)(phenyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Iodophenyl)(phenyl)sulfane involves its interaction with molecular targets through its iodine and sulfane groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Iodophenyl)(methyl)sulfane
- (2-Iodophenyl)(ethyl)sulfane
- (2-Iodophenyl)(propyl)sulfane
Uniqueness
(2-Iodophenyl)(phenyl)sulfane is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the phenyl group enhances its stability and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C12H9IS |
|---|---|
Molekulargewicht |
312.17 g/mol |
IUPAC-Name |
1-iodo-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9IS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
XFEBWRWHFLDLIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)

![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)


![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)



